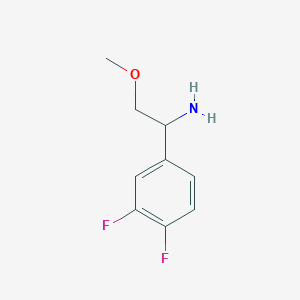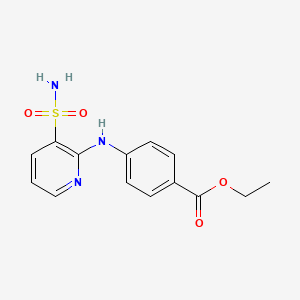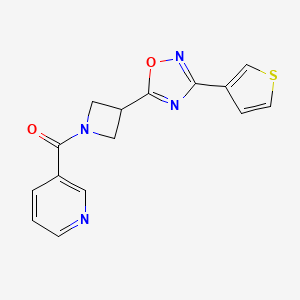
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Amine-containing sorbents, such as those related to 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, suggesting potential environmental remediation applications for similar amine-functionalized compounds (Ateia et al., 2019).
Advanced Material Synthesis
The synthesis and application of HMF (5-Hydroxymethylfurfural) from plant biomass, an area where amines play a critical role, indicate the relevance of amine-functionalized compounds in producing sustainable materials and fuels. Amines, including this compound, could potentially contribute to the development of polymers, functional materials, and alternative energy sources by serving as intermediates or catalysts (Chernyshev et al., 2017).
Catalysis and Organic Synthesis
Amine-functionalized metal-organic frameworks (MOFs) represent a significant area of interest, suggesting that this compound could play a role in catalysis and the synthesis of novel materials. These frameworks are particularly promising for CO2 capture and separation processes, highlighting the importance of amine functionalities in addressing environmental challenges (Lin et al., 2016).
Biomedical Applications
The unique properties of amine-functionalized materials also extend to biomedical applications, where they are explored for drug delivery systems, bioactive molecule immobilization, and cell colonization. These applications benefit from the interaction between amine groups and biological molecules, underscoring the potential biomedical relevance of this compound and its derivatives (Siow et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .
Mode of Action
This compound, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .
Pharmacokinetics
Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .
Result of Action
The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .
Action Environment
The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDXOIJHPACRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)


![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)
![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)
![4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2943944.png)
![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea](/img/structure/B2943951.png)
